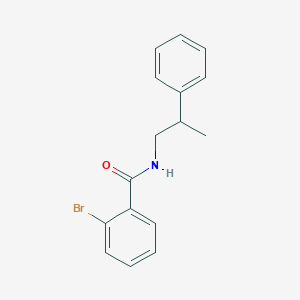![molecular formula C11H12N6O4 B4963042 N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine](/img/structure/B4963042.png)
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine, also known as CL-316,243, is a chemical compound that belongs to the class of β3-adrenergic receptor agonists. It is widely used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.
Mecanismo De Acción
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine acts as a selective agonist of the β3-adrenergic receptor. Activation of this receptor leads to the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This in turn leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of a number of downstream targets. The net effect of this signaling pathway is the activation of thermogenesis, energy expenditure, and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase energy expenditure, decrease body weight, and improve insulin sensitivity. It has also been shown to increase the expression of genes involved in thermogenesis and lipid metabolism. In addition, this compound has been shown to have a beneficial effect on glucose metabolism and lipid profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine in lab experiments is its selectivity for the β3-adrenergic receptor. This allows researchers to study the specific effects of β3-adrenergic receptor activation without the confounding effects of activation of other adrenergic receptors. One of the main limitations of using this compound in lab experiments is its relatively short half-life, which limits its usefulness in long-term studies.
Direcciones Futuras
There are a number of future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine. One area of research is the development of more potent and selective β3-adrenergic receptor agonists. Another area of research is the identification of downstream targets of β3-adrenergic receptor activation. Finally, there is a need for more studies on the long-term effects of β3-adrenergic receptor activation, particularly in relation to metabolic disorders.
Métodos De Síntesis
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine can be synthesized using a multi-step synthetic route. The first step involves the preparation of 3,5-dinitro-2-pyridinamine by reacting 2-chloro-5-nitropyridine with hydroxylamine hydrochloride. The second step involves the preparation of 3-(1H-imidazol-1-yl)propylamine by reacting 1H-imidazole with 3-chloropropylamine hydrochloride. The final step involves the condensation of 3,5-dinitro-2-pyridinamine and 3-(1H-imidazol-1-yl)propylamine in the presence of triethylamine to yield this compound.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine is widely used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. It has been shown to have a number of therapeutic applications, including the treatment of obesity, diabetes, and metabolic disorders. It has also been used in studies of thermogenesis, energy expenditure, and lipid metabolism.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4/c18-16(19)9-6-10(17(20)21)11(14-7-9)13-2-1-4-15-5-3-12-8-15/h3,5-8H,1-2,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIOKZRPDNKOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(4-{[(3'-methyl-4-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4962979.png)
![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4962982.png)


methyl]glycinate](/img/structure/B4963003.png)
![1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4963008.png)
![2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-5-methyl-1H-benzimidazole](/img/structure/B4963020.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-phenoxypropanohydrazide](/img/structure/B4963031.png)

![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4963047.png)
![1-(3-chlorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4963049.png)
![8-[2-(2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4963054.png)
